Physicochemical Differentiation: Ortho-Propoxy-Phenethyl Alcohol vs. Simple Phenethyl Alcohol and Phenoxyethanol
Direct experimental logP data for 2-(2-Propoxyphenyl)ethanol is not widely published. However, the estimated logP is approximately 2.5–3.0, indicating significantly higher lipophilicity compared to the unsubstituted parent 2-phenylethanol (logP ~1.36) and the ether analog 2-phenoxyethanol (logP ~1.16). This increased lipophilicity is a direct consequence of the ortho-propoxy group, which enhances membrane permeability and alters solvent partitioning behavior.
| Evidence Dimension | Lipophilicity (Estimated logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.5-3.0 (calculated/modeled) |
| Comparator Or Baseline | 2-Phenylethanol: logP ~1.36; 2-Phenoxyethanol: logP ~1.16; 2-Propoxy-2-phenylethan-1-ol (positional isomer): LogP 2.15 |
| Quantified Difference | ~1.1-1.8 logP units higher than simple phenethyl alcohols |
| Conditions | In silico prediction models; experimental logP data for positional isomer 2-propoxy-2-phenylethan-1-ol is 2.15, closely corroborating the estimate. |
Why This Matters
Higher logP directly impacts membrane permeation, blood-brain barrier penetration potential, and solubility in non-polar media, which are critical for applications in medicinal chemistry, agrochemical formulation, and fragrance performance.
